(R)-4,5-Diamino-5-oxopentanoic acid

Description

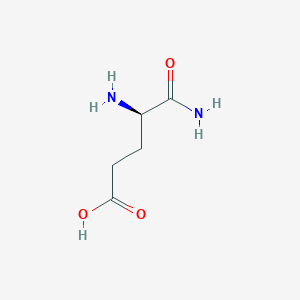

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4R)-4,5-diamino-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c6-3(5(7)10)1-2-4(8)9/h3H,1-2,6H2,(H2,7,10)(H,8,9)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEFLONBTGZFSGQ-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)[C@H](C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90415341 | |

| Record name | (R)-4,5-Diamino-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19522-40-8 | |

| Record name | Isoglutamine, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019522408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-4,5-Diamino-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOGLUTAMINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IY2O406N69 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-4,5-Diamino-5-oxopentanoic Acid (D-Glutamine)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-4,5-Diamino-5-oxopentanoic acid, commonly known as D-Glutamine, is the D-enantiomer of the proteinogenic amino acid L-Glutamine. While structurally a mirror image of its well-studied counterpart, D-Glutamine possesses distinct chemical and biological properties that make it a valuable tool in various research and development settings. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of D-Glutamine, with a particular focus on its application in cell culture and as a probe for bacterial metabolism.

Chemical Properties

D-Glutamine is a white crystalline powder. Its fundamental chemical properties are summarized in the table below, providing a valuable resource for experimental design and execution.

| Property | Value | Reference(s) |

| IUPAC Name | (2R)-2,5-diamino-5-oxopentanoic acid | [] |

| Synonyms | H-D-Gln-OH, D-2-Aminoglutaramic Acid | [] |

| CAS Number | 5959-95-5 | [] |

| Molecular Formula | C₅H₁₀N₂O₃ | [] |

| Molecular Weight | 146.14 g/mol | [] |

| Melting Point | 165-167 °C | [] |

| Boiling Point | 445.6 ± 40.0 °C at 760 mmHg (Predicted) | [] |

| Solubility | Soluble in water. Insoluble in ethanol and DMSO. | [][2] |

| pKa (α-COOH) | ~2.17 | [3][4] |

| pKa (α-NH₃⁺) | ~9.13 | [3][4] |

Spectral Data

¹H NMR (Approximated from L-Glutamine in D₂O):

-

~3.8 ppm (t): Corresponds to the proton on the α-carbon (Cα-H).

-

~2.5 ppm (m): Represents the two protons on the γ-carbon (Cγ-H₂).

-

~2.2 ppm (m): Attributed to the two protons on the β-carbon (Cβ-H₂).[5]

¹³C NMR (Approximated from DL-Glutamine):

-

The carbon chemical shifts can be referenced from databases such as SpectraBase.[6]

Experimental Protocols

Synthesis of this compound

A common method for the preparation of D-Glutamine involves the enzymatic resolution of a racemic mixture of DL-Glutamine.

Principle: This method leverages the stereospecificity of the enzyme L-glutamate decarboxylase from E. coli. The enzyme selectively catalyzes the decarboxylation of L-Glutamine to 4-aminobutanamide, leaving D-Glutamine unreacted in the mixture. The desired D-enantiomer can then be isolated and purified.[7]

Materials:

-

DL-Glutamine

-

E. coli L-glutamate decarboxylase (or whole cells expressing the enzyme)

-

Buffer solution (pH 4.8)

-

Hydrochloric acid (for pH adjustment)

-

Sodium hydroxide (for pH adjustment)

-

Ion-exchange chromatography resin

-

Ethanol or Acetone (for washing)

Procedure:

-

Prepare a solution of DL-Glutamine in the appropriate buffer at a concentration of approximately 30 g/L.

-

Adjust the pH of the solution to 4.8 using hydrochloric acid.

-

Introduce the E. coli L-glutamate decarboxylase enzyme or whole cells to the reaction mixture.

-

Incubate the reaction at 37°C for approximately 8 hours, monitoring the progress of the reaction by measuring the depletion of L-Glutamine.

-

After the reaction is complete, separate the D-Glutamine from the 4-aminobutanamide and other reaction components using ion-exchange chromatography.

-

The fractions containing D-Glutamine are collected, concentrated, and the pH is adjusted to induce crystallization.

-

The crude D-Glutamine crystals are collected by filtration.

Purification by Recrystallization

Principle: Recrystallization is a standard technique for purifying solid organic compounds. The principle relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. The impure solid is dissolved in a minimum amount of a hot solvent, and upon slow cooling, the desired compound crystallizes out in a purer form, leaving the impurities dissolved in the mother liquor.[8][9]

Procedure:

-

Dissolve the crude D-Glutamine crystals in a minimum amount of hot water.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, and the mixture is then filtered hot to remove the charcoal and adsorbed impurities.

-

Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

-

To maximize the yield, the flask can be placed in an ice bath to further decrease the solubility of D-Glutamine.

-

Collect the pure crystals by vacuum filtration using a Büchner funnel.[10]

-

Wash the crystals with a small amount of cold solvent (e.g., ethanol or acetone) to remove any remaining mother liquor.[11]

-

Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Biological Activity and Applications

Role in Mammalian Systems: An Inert Isomer

In stark contrast to L-Glutamine, which is a critical nutrient for mammalian cells, D-Glutamine is largely metabolically inert. Mammalian cells lack the necessary D-amino acid racemase enzymes to convert D-Glutamine into its biologically active L-form.[12][13] This unique property makes D-Glutamine an invaluable tool for researchers studying glutamine metabolism.

Application as a Negative Control: D-Glutamine is widely used as a negative control in cell culture experiments to dissect the specific metabolic and signaling functions of L-Glutamine. By replacing L-Glutamine with D-Glutamine in the culture medium, researchers can verify that any observed cellular effects are directly attributable to the metabolic pathways of L-Glutamine and not due to non-specific effects such as osmolarity changes or the mere presence of an amino acid.[12]

Role in Bacterial Systems: A Key Building Block

D-amino acids, including D-Glutamine and its derivative D-Glutamate, are essential components of the peptidoglycan layer of bacterial cell walls. This structure is crucial for maintaining the structural integrity of bacteria.[13][14]

Bacterial Peptidoglycan Synthesis Pathway: The metabolic pathway for the incorporation of D-Glutamine into the bacterial cell wall involves its initial conversion to D-Glutamate, which is then added to the growing peptidoglycan precursor molecule by the enzyme MurD ligase. This pathway is a prime target for the development of novel antibacterial agents, as it is essential for bacterial survival and absent in eukaryotes.[15][16]

Conclusion

This compound (D-Glutamine) is a stereoisomer of L-Glutamine with unique biological properties that make it a valuable tool in scientific research and drug development. Its metabolic inertness in mammalian cells establishes it as an ideal negative control for studying the multifaceted roles of L-Glutamine. Conversely, its essential role in bacterial peptidoglycan synthesis presents opportunities for the development of novel antibacterial therapies. This guide provides a foundational understanding of the chemical properties, experimental protocols, and biological significance of D-Glutamine to aid researchers in their scientific endeavors.

References

- 2. selleckchem.com [selleckchem.com]

- 3. brainly.com [brainly.com]

- 4. peptideweb.com [peptideweb.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. spectrabase.com [spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. mt.com [mt.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. CN1224711A - L-glutamine separating and purifying process - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Emerging knowledge of regulatory roles of d-amino acids in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Comparison of the d-Glutamate-Adding Enzymes from Selected Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to D-Glutamine: Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of D-Glutamine, the D-enantiomer of the naturally occurring L-glutamine. While L-glutamine is a proteinogenic amino acid vital for numerous metabolic processes, D-glutamine is not incorporated into proteins and is largely metabolically inert in mammalian systems. This distinct characteristic makes it an invaluable tool in research, particularly as a negative control in studies of glutamine metabolism. This document details its chemical structure, physicochemical properties, and key experimental methodologies.

D-Glutamine: Chemical Identity

D-Glutamine is the stereoisomer of L-glutamine, one of the 20 standard amino acids.[1] Its structure consists of a five-carbon chain (pentanoic acid) with an amino group at the alpha-carbon (position 2) and a terminal amide group.[2][3] The "D" designation refers to the stereochemical configuration at the chiral alpha-carbon, which is (R) according to the Cahn-Ingold-Prelog priority rules.

Physicochemical Properties of D-Glutamine

The following table summarizes key quantitative data for D-Glutamine. These properties are essential for its handling, formulation, and application in experimental settings.

| Property | Value | Source(s) |

| Molecular Weight | 146.14 g/mol | [1][4] |

| Appearance | White crystalline powder | [4] |

| Melting Point | 165-167°C | [4] |

| Boiling Point | 445.6 ± 40.0°C at 760 mmHg | [4] |

| Density | 1.321 g/cm³ | [4] |

| Water Solubility | Soluble (42.53 g/L) | [3][4] |

Chemical Structure Visualization

The two-dimensional chemical structure of D-Glutamine is presented below. The diagram highlights the key functional groups and the stereochemistry at the alpha-carbon.

Caption: 2D structure of D-Glutamine, highlighting its functional groups.

Experimental Protocols

Detailed and reliable protocols are critical for research and development. The following sections provide methodologies for the synthesis and analytical quantification of D-Glutamine.

This protocol describes a robust method for producing optically pure D-Glutamine. It involves the chemical synthesis of a DL-Glutamine racemic mixture from DL-Glutamic acid, followed by the selective enzymatic removal of the L-enantiomer.[6]

Part A: Synthesis of DL-Glutamine [1][6]

-

Protection of Amino Group: React DL-Glutamic acid with an inexpensive protecting group, such as phthalic anhydride, under reflux for approximately 15 minutes to form N-phthaloyl-DL-glutamic acid anhydride.

-

Amidation: React the resulting anhydride with a 2 mol/L ammonia solution at ambient temperature and pressure. This step yields N-phthaloyl-DL-glutamine.

-

Deprotection: Remove the phthaloyl group by treating the intermediate with a 0.5 mol/L hydrazine hydrate solution. The reaction is maintained at ambient temperature for 48 hours to yield the DL-glutamine racemic mixture. The reported overall yield for this process is approximately 57%.[1]

Part B: Enzymatic Resolution [6]

-

Selective Decarboxylation: L-Glutamine within the racemic mixture is selectively decarboxylated to 4-aminobutanamide using the decarboxylase enzyme from E. coli.

-

Reaction Conditions: The enzymatic reaction is conducted under the following optimized conditions:

-

Substrate Concentration: 30 g/L of the DL-glutamine mixture.

-

Temperature: 37°C.

-

pH: 4.8.

-

Reaction Time: 8 hours.

-

-

Separation: Following the reaction, the unreacted D-Glutamine is separated from the product (4-aminobutanamide) and the enzyme using standard chromatographic techniques, yielding enantiomerically pure D-Glutamine.

This analytical protocol provides a direct and reliable method for separating and quantifying D- and L-Glutamine enantiomers without derivatization, which is crucial for quality control and metabolic studies.[3][4]

Apparatus and Materials:

-

HPLC System: A standard isocratic HPLC system equipped with a pump, autosampler, column thermostat, and UV detector.

-

Chiral Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm particle size.

-

Reagents: Methanol (HPLC grade), Water (HPLC grade), Formic Acid.

Methodology:

-

Mobile Phase Preparation: Prepare the mobile phase consisting of Water:Methanol:Formic Acid in a ratio of 30:70:0.02 (v/v/v). Degas the mobile phase thoroughly using sonication or vacuum filtration before use.

-

Standard Solution Preparation: Prepare a stock solution of DL-Glutamine at a concentration of 300 µg/mL in a diluent of 30:70 water:methanol.

-

Sample Preparation: Dissolve samples in the mobile phase. Filter all samples and standards through a 0.45 µm syringe filter prior to injection.

-

System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Injection Volume: 10 µL.

-

Detection: UV at 205 nm.

-

-

Data Analysis: Identify the D- and L-Glutamine peaks based on their retention times, as determined by injecting individual standards. Quantify the enantiomers by integrating the respective peak areas and comparing them against a calibration curve generated from standards of known concentrations.

This guide serves as a foundational resource for professionals engaged in research and development involving D-Glutamine. The provided data and protocols are intended to support the design and execution of precise and reproducible experiments.

References

(R)-4,5-Diamino-5-oxopentanoic Acid: A Comprehensive Technical Guide

CAS Number: 5959-95-5

(R)-4,5-Diamino-5-oxopentanoic acid , more commonly known as D-glutamine , is the D-enantiomer of the proteinogenic amino acid L-glutamine.[1][2] While its L-counterpart is a crucial nutrient for a myriad of cellular processes in mammals, D-glutamine is largely metabolically inert in these systems due to the stereospecificity of mammalian enzymes.[3] This property makes D-glutamine an invaluable tool in research, particularly as a negative control in studies investigating the metabolic and signaling roles of L-glutamine.[3] This technical guide provides an in-depth overview of D-glutamine, including its physicochemical properties, synthesis, analytical methods, and its primary application in research and drug development.

Physicochemical Properties

D-glutamine shares the same molecular formula and molecular weight as L-glutamine but differs in its stereochemistry. Key physicochemical data are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 5959-95-5 | [1] |

| Molecular Formula | C₅H₁₀N₂O₃ | [1] |

| Molecular Weight | 146.14 g/mol | [1] |

| IUPAC Name | (2R)-2,5-diamino-5-oxopentanoic acid | [1] |

| Synonyms | D-Gln, H-D-Gln-OH, D-2-Aminoglutaramic acid | [1] |

| Appearance | White crystalline powder | |

| Solubility | Soluble in water |

Experimental Protocols

Synthesis of D-glutamine

A common method for the preparation of optically pure D-glutamine involves the chemical synthesis of a racemic mixture of DL-glutamine followed by an enzymatic resolution step.[4]

1. Synthesis of DL-glutamine from DL-glutamic acid: [4]

-

Protection of DL-glutamic acid: DL-glutamic acid is first protected, for example, by using phthaloyl group.

-

Anhydride formation: The protected DL-glutamic acid is then reacted with acetic anhydride under reflux to form N-phthaloyl-DL-glutamic acid anhydride.

-

Amidation: The anhydride is reacted with a 2 mol/L ammonia solution at ambient temperature to produce N-phthaloyl-DL-glutamine.

-

Deprotection: The phthaloyl group is removed using 0.5 mol/L hydrazine hydrate at ambient temperature for 48 hours to yield a DL-glutamine mixture.

2. Enzymatic Resolution of DL-glutamine: [4]

-

L-glutamine within the racemic mixture is selectively decarboxylated to 4-aminobutanamide using the decarboxylase from E. coli.

-

The reaction is typically carried out at 37°C for 8 hours at a pH of 4.8 with a substrate concentration of 30 g/L.

-

This process leaves the D-glutamine intact, allowing for its subsequent purification.

Analytical Methods

The separation of D- and L-glutamine enantiomers is crucial for their accurate quantification. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.[5]

Chromatographic Conditions for Underivatized Glutamine: [5]

| Parameter | Condition |

| Column | Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm |

| Mobile Phase | Water:Methanol:Formic Acid (30:70:0.02, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 205 nm |

| Injection Volume | 10 µL |

A rapid and sensitive method for the quantification of glutamine in complex biological matrices like cell media involves Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This method often utilizes an ion-pairing reagent to achieve baseline separation without derivatization.[6]

LC-MS/MS Conditions: [6]

| Parameter | Condition |

| LC System | Agilent 1290 Infinity UHPLC System |

| Mass Spectrometer | Agilent 6460 Triple Quadrupole LC/MS with Jet Stream technology |

| Ionization Mode | Positive Ionization |

| Ion Pairing Reagent | Heptafluorobutyric acid (HFBA) |

Specific MRM transitions, fragmentor voltage, and collision energy are compound-dependent and need to be optimized.

D-Glutamine as a Negative Control in Cell Proliferation Assays

Due to its metabolic inertia in mammalian cells, D-glutamine is an excellent negative control to confirm that observed cellular effects are specific to L-glutamine metabolism.[3]

Protocol Outline: [3]

-

Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth and allow them to adhere overnight in a complete medium.

-

Media Preparation: Prepare three types of glutamine-free base medium supplemented with dialyzed fetal bovine serum:

-

Control Medium: Supplemented with L-glutamine (e.g., 2 mM).

-

D-Gln Medium: Supplemented with D-glutamine (e.g., 2 mM).

-

Gln-Free Medium: No glutamine supplementation.

-

-

Treatment: Aspirate the seeding medium, wash cells with PBS, and replace it with the prepared media.

-

Incubation: Incubate the cells for a defined period (e.g., 24, 48, 72 hours).

-

Proliferation Assay: Assess cell proliferation using a standard method (e.g., MTT, CyQUANT).

Expected Quantitative Outcomes on Cell Proliferation: [3]

| Condition | Expected Outcome |

| + L-Glutamine | Robust cell proliferation |

| + D-Glutamine | Minimal to no cell proliferation, similar to glutamine-free conditions |

| Glutamine-Free | Minimal to no cell proliferation, cell death may occur over time |

Signaling Pathways and Metabolism

In mammalian cells, D-glutamine is not significantly metabolized and does not participate in the key signaling pathways that are heavily influenced by L-glutamine, such as the mTOR and c-Myc pathways.[3][7] Its primary role in this context is to serve as a control to demonstrate the specificity of these pathways to L-glutamine.

However, in bacterial systems, the metabolic landscape is different. Bacteria possess amino acid racemases that can interconvert D- and L-amino acids.[8] D-glutamine can be converted to D-glutamate, which is an essential component of the peptidoglycan cell wall in many bacteria.[8]

Visualizations

Caption: Experimental workflow for a cell proliferation assay using D-glutamine as a negative control.

Caption: Simplified metabolic pathway of D-glutamine in bacteria.

References

- 1. D-Glutamine | C5H10N2O3 | CID 145815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. agilent.com [agilent.com]

- 7. Glutamine Metabolism | Cell Signaling Technology [cellsignal.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the D-Glutamine Metabolic Pathway in Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-amino acids, once considered rare in nature, are now recognized as crucial molecules in bacterial physiology, with D-glutamine and its closely related metabolite, D-glutamate, playing central roles. These molecules are indispensable for the synthesis of peptidoglycan, the primary structural component of the bacterial cell wall. The metabolic pathways that produce and utilize D-glutamine are unique to bacteria, making them attractive targets for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the D-glutamine metabolic pathway in bacteria, detailing the core enzymatic reactions, regulatory mechanisms, and transport processes. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to understand and exploit this fundamental bacterial process.

Core Metabolic Pathways

The metabolism of D-glutamine in bacteria is intricately linked to the synthesis of the cell wall and central nitrogen metabolism. While bacterial glutaminases are specific for L-glutamine and do not hydrolyze D-glutamine, the pathway primarily proceeds through the conversion of D-glutamine to D-glutamate and vice versa, and the racemization of their L-enantiomers.[1] The key enzymes and transformations are outlined below.

Interconversion of Glutamine and Glutamate

-

Glutaminase: This enzyme catalyzes the hydrolysis of L-glutamine to L-glutamate and ammonia. Bacterial glutaminases exhibit strict specificity for the L-isomer and show no activity towards D-glutamine.[1]

-

Glutamine Synthetase: This essential enzyme catalyzes the ATP-dependent synthesis of L-glutamine from L-glutamate and ammonia, playing a central role in nitrogen assimilation.[2]

Racemization of Glutamate

-

Glutamate Racemase (MurI): This enzyme is a cornerstone of D-glutamate synthesis, catalyzing the interconversion of L-glutamate and D-glutamate.[3] D-glutamate is a direct precursor for peptidoglycan biosynthesis.[3] The activity of glutamate racemase is essential for the survival of many bacteria.[4]

Catabolism of D-Glutamate

-

D-amino Acid Dehydrogenase (DAD): This flavoenzyme catalyzes the oxidative deamination of various D-amino acids, including D-glutamate, to their corresponding α-keto acids (in this case, α-ketoglutarate), ammonia, and a reduced electron acceptor.[5][6] This reaction allows bacteria to utilize D-amino acids as a source of carbon and nitrogen.[6]

-

D-amino Acid Transaminase: Some bacteria possess transaminases that can interconvert D-amino acids and α-keto acids. For instance, a D-glutamate-D-amino acid transaminase can transfer the amino group from D-glutamate to an α-keto acid, forming a new D-amino acid and α-ketoglutarate.[7][8]

Quantitative Data on Key Enzymes

A thorough understanding of the D-glutamine metabolic pathway requires quantitative data on the kinetic properties of its key enzymes. The following tables summarize available data for glutamate racemase and D-amino acid dehydrogenase from various bacterial species.

| Enzyme | Bacterium | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Glutamate Racemase (RacE1) | Bacillus anthracis | L-Glutamate | 1.1 ± 0.2 | 11.0 ± 0.6 | 1.0 x 104 | [4] |

| D-Glutamate | 0.47 ± 0.08 | 5.4 ± 0.3 | 1.1 x 104 | [4] | ||

| Glutamate Racemase (RacE2) | Bacillus anthracis | L-Glutamate | 0.9 ± 0.2 | 1.7 ± 0.1 | 1.9 x 103 | [4] |

| D-Glutamate | 0.5 ± 0.1 | 1.0 ± 0.04 | 2.0 x 103 | [4] | ||

| Glutamate Racemase | Fusobacterium nucleatum | L-Glutamate | 1.04 ± 0.07 | 17.4 ± 0.8 | 1.7 x 104 | [9] |

| D-Glutamate | 1.7 ± 0.1 | 26 ± 1 | 1.5 x 104 | [9] |

| Enzyme | Bacterium | Substrate | Km (mM) | Vmax (µmol min-1 mg-1) | Reference |

| D-amino Acid Dehydrogenase | Escherichia coli K12 | D-Alanine | 30 | - | [5] |

| D-amino Acid Dehydrogenase (DadA) | Helicobacter pylori NCTC 11637 | D-Proline | 40.2 | 25.0 | [10] |

Transport of D-Glutamine

The transport of glutamine across the bacterial cell membrane is crucial for both nutrient acquisition and metabolic regulation. While several glutamine transport systems have been identified, their specificity for D-glutamine is not always well-characterized.

-

ABC Transporters: ATP-binding cassette (ABC) transporters are a major class of transporters involved in glutamine uptake. In Streptococcus mutans, the GlnP transporter, an ABC transporter, is required for the transport and utilization of glutamine.[9] Similarly, Streptococcus pneumoniae possesses at least six putative glutamine ABC transporters.[3]

-

Amino Acid/Sodium Symporters: In Staphylococcus aureus, the AlsT transporter, a member of the amino acid/sodium symporter family, has been identified as an efficient glutamine transporter.[11]

-

Osmotic Stress Response: In Escherichia coli, high concentrations of sucrose have been shown to stimulate the high-affinity transport of glutamine, suggesting a role for glutamine transport in the response to osmotic stress.[12]

Regulation of the D-Glutamine Metabolic Pathway

The metabolic flux through the D-glutamine pathway is tightly regulated to meet the cell's demand for peptidoglycan synthesis while avoiding the toxic accumulation of D-amino acids.

Allosteric Regulation of Glutamate Racemase

In Escherichia coli, the activity of glutamate racemase (MurI) is allosterically activated by the peptidoglycan precursor UDP-N-acetylmuramoyl-L-alanine (UDP-MurNAc-L-Ala).[7] This elegant mechanism ensures that D-glutamate is synthesized only when it is needed for cell wall construction. The enzyme has a high affinity for this activator, with a dissociation constant (KD) of 4 µM.[7]

Transcriptional Regulation

The expression of genes involved in D-glutamine metabolism can be regulated at the transcriptional level. For instance, in some bacteria, the expression of the D-amino acid dehydrogenase gene (dadA) is enhanced when grown on D-glutamate as the sole carbon source.[6][13]

Regulation of Glutamine Synthetase

The activity of glutamine synthetase, which produces the precursor L-glutamine, is subject to complex regulation, including:

-

Feedback Inhibition: The enzyme is allosterically inhibited by several end products of glutamine metabolism, including tryptophan, histidine, carbamoyl phosphate, CTP, AMP, and glucosamine-6-phosphate.[14]

-

Covalent Modification: In many bacteria, glutamine synthetase activity is modulated by adenylylation/deadenylylation, a process that is itself regulated by the cellular nitrogen status.[15]

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the D-glutamine metabolic pathway in bacteria.

Glutamate Racemase Activity Assay

A common method to assay glutamate racemase activity involves a coupled enzymatic reaction. The production of L-glutamate from D-glutamate (or vice versa) is coupled to the L-glutamate dehydrogenase reaction, which reduces NAD+ to NADH. The increase in absorbance at 340 nm due to NADH formation is monitored spectrophotometrically.

Protocol Outline:

-

Prepare a reaction mixture containing buffer (e.g., Tris-HCl, pH 8.0), the substrate (D- or L-glutamate), NAD+, and L-glutamate dehydrogenase.

-

Initiate the reaction by adding the purified glutamate racemase or a cell-free extract.

-

Monitor the change in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of NADH production.

Quantification of Intracellular D-Glutamine

The concentration of intracellular D-glutamine can be determined using techniques that can separate and quantify stereoisomers.

Protocol Outline using HPLC with Chiral Derivatization:

-

Metabolite Extraction: Rapidly quench bacterial metabolism and extract intracellular metabolites using a cold solvent mixture (e.g., methanol/water).

-

Derivatization: Derivatize the amino acids in the extract with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to form diastereomers.

-

HPLC Separation: Separate the diastereomeric derivatives using reverse-phase high-performance liquid chromatography (HPLC).

-

Quantification: Detect the derivatives using a UV detector and quantify the amount of D- and L-glutamine by comparing the peak areas to those of known standards.

Genetic Manipulation of D-Glutamine Metabolic Genes

Standard molecular biology techniques can be used to investigate the function of genes involved in D-glutamine metabolism.

Protocol Outline for Gene Knockout:

-

Construct a Deletion Cassette: Create a DNA construct containing a selectable marker (e.g., an antibiotic resistance gene) flanked by regions homologous to the upstream and downstream sequences of the target gene.

-

Transformation: Introduce the deletion cassette into the target bacterial strain.

-

Homologous Recombination: Select for transformants in which the target gene has been replaced by the deletion cassette through homologous recombination.

-

Verification: Confirm the gene knockout by PCR and/or DNA sequencing.

Visualizations of Pathways and Workflows

To facilitate a deeper understanding, the following diagrams illustrate the core metabolic pathway, a key regulatory mechanism, and a typical experimental workflow.

Caption: Core D-Glutamine Metabolic Pathway in Bacteria.

Caption: Allosteric Regulation of Glutamate Racemase in E. coli.

Caption: Experimental Workflow for D-Glutamine Quantification.

Conclusion and Future Directions

The D-glutamine metabolic pathway is a vital component of bacterial physiology, essential for cell wall integrity and survival. Its absence in eukaryotes makes it a prime target for the development of novel antibacterial therapies. This technical guide has provided a detailed overview of the core enzymes, their kinetics, transport mechanisms, and regulatory networks associated with D-glutamine metabolism.

Future research in this area should focus on several key aspects. A more comprehensive characterization of D-glutamine specific transporters across a wider range of pathogenic bacteria is needed. Elucidating the full spectrum of regulatory mechanisms that govern D-glutamine homeostasis will provide deeper insights into bacterial adaptation and survival. Furthermore, the development of high-throughput screening assays for inhibitors of key enzymes like glutamate racemase and D-amino acid dehydrogenase will be crucial for the discovery of new drug candidates. A deeper understanding of this unique metabolic pathway will undoubtedly pave the way for innovative strategies to combat bacterial infections.

References

- 1. Frontiers | Membrane transporters for the special amino acid glutamine: structure/function relationships and relevance to human health [frontiersin.org]

- 2. Quorum sensing effect of chiral d-glutamine on the modulation of the intestinal microbiota of mice by Lactiplantibacillus plantarum A3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Impact of Glutamine Transporters on Pneumococcal Fitness under Infection-Related Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determinants of substrate specificity in the superfamily of amino acid dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. D-amino acid dehydrogenase - Wikipedia [en.wikipedia.org]

- 6. Enhanced Bacterial Growth and Gene Expression of D-Amino Acid Dehydrogenase With D-Glutamate as the Sole Carbon Source - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Expanded Substrate Specificity in D-Amino Acid Transaminases: A Case Study of Transaminase from Blastococcus saxobsidens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. D-Glutamate-D-amino acid transaminase from bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification and functional analysis of glutamine transporter in Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. L-Glutamine regulates amino acid utilization by intestinal bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of the main glutamine and glutamate transporters in Staphylococcus aureus and their impact on c‐di‐AMP production - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stimulation of glutamine transport by osmotic stress in Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

- 15. youtube.com [youtube.com]

D-Glutamine vs. L-Glutamine: A Comprehensive Technical Guide to Their Distinct Biological Functions

For Researchers, Scientists, and Drug Development Professionals

December 28, 2025

Executive Summary

Glutamine, the most abundant amino acid in the human body, is a critical nutrient for cellular metabolism, growth, and proliferation. It exists as two stereoisomers: L-glutamine and D-glutamine. While structurally mirror images, their biological activities within mammalian systems are profoundly different. This technical guide provides an in-depth analysis of the distinct biological functions of D-glutamine and L-glutamine, focusing on their metabolic fates, roles in signaling pathways, and implications for research and drug development. L-glutamine is the biologically active isomer, integral to a vast array of physiological processes, including nucleotide synthesis, protein synthesis, and cellular energy production. In stark contrast, D-glutamine is largely metabolically inert in mammalian cells due to the stereospecificity of enzymes and transporters. This guide presents quantitative data, detailed experimental protocols, and visual diagrams to elucidate these core differences, empowering researchers to make informed decisions in experimental design and therapeutic strategy.

Introduction: The Significance of Stereoisomerism

Chirality is a fundamental principle in biology, where the three-dimensional arrangement of atoms in a molecule dictates its interaction with biological systems. Enzymes, transporters, and receptors are exquisitely stereospecific, often interacting with only one of two enantiomers. Glutamine is a chiral amino acid, with L-glutamine being the naturally occurring and biologically active form in mammals.[1][2] D-glutamine, while present in some microorganisms, is not utilized by mammalian cells for key metabolic processes. This distinction is paramount for researchers in cell culture, metabolic studies, and drug development, as the choice of glutamine isomer can have profound effects on experimental outcomes.

Comparative Biological Functions and Metabolism

The biological functions of glutamine are almost exclusively attributed to the L-isomer. Mammalian cells possess a suite of transporters and enzymes specifically designed to recognize and metabolize L-glutamine, while D-glutamine is largely excluded and unmetabolized.

L-Glutamine: The Biologically Active Isomer

L-glutamine is a pleiotropic molecule, serving as a primary substrate for a multitude of metabolic pathways essential for cell survival and proliferation:

-

Energy Production: In rapidly dividing cells, such as cancer cells and lymphocytes, L-glutamine is a major respiratory fuel, entering the tricarboxylic acid (TCA) cycle as α-ketoglutarate through a process termed glutaminolysis.[3][4]

-

Nitrogen and Carbon Donor: L-glutamine is a primary nitrogen donor for the synthesis of nucleotides (purines and pyrimidines), other non-essential amino acids, and amino sugars.[3] Its carbon skeleton replenishes TCA cycle intermediates (anaplerosis), a process vital for mitochondrial function and biosynthesis.[2]

-

Redox Balance: L-glutamine is a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant that protects cells from oxidative stress.[5]

-

Signaling Molecule: L-glutamine availability influences key signaling pathways that regulate cell growth and proliferation, such as the mTOR and c-Myc pathways.[4]

D-Glutamine: The Metabolically Inert Isomer

In stark contrast to its L-isomer, D-glutamine is not significantly metabolized by mammalian cells.[1] This is due to two primary factors:

-

Stereospecific Transporters: The primary transporters responsible for glutamine uptake, such as ASCT2 (SLC1A5), exhibit a strong preference for L-amino acids. D-glutamine is a poor substrate for these transporters, leading to significantly lower rates of cellular uptake.[6]

-

Enzymatic Specificity: Mammalian cells lack the necessary racemases to convert D-glutamine into the usable L-glutamine form.[6] The key enzymes of glutamine metabolism, such as glutaminase (GLS), are stereospecific for L-glutamine.

The primary utility of D-glutamine in a research context is as a highly specific negative control in experiments investigating the metabolic and signaling functions of L-glutamine.[1] By substituting L-glutamine with D-glutamine, researchers can confirm that observed effects are directly attributable to the metabolic activities of the L-isomer and not to non-specific effects of amino acid presence or changes in osmolarity.[7]

Data Presentation: Quantitative Comparison

The profound differences in the biological activity of D- and L-glutamine are evident in their effects on cell proliferation, viability, and metabolism. The following tables summarize the expected outcomes when culturing mammalian cells with L-glutamine, D-glutamine, or in the absence of glutamine.

Table 1: Comparative Effects of D-Glutamine vs. L-Glutamine on Cell Culture

| Parameter | L-Glutamine (2-4 mM) | D-Glutamine (2-4 mM) | No Glutamine | Rationale |

| Cell Proliferation | Normal/High | Greatly Reduced/Halted | Greatly Reduced/Halted | L-glutamine is essential for nucleotide and protein synthesis required for cell division.[8][9] |

| Cell Viability | High | Decreases over time | Decreases over time | L-glutamine is crucial for ATP production and redox balance, preventing apoptosis.[8][10] |

| ATP Production | Normal | Greatly Reduced | Greatly Reduced | L-glutamine is a key anaplerotic substrate for the TCA cycle.[10][11] |

| Ammonia Accumulation | High (due to degradation) | Negligible | Negligible | L-glutamine is unstable in solution and degrades into ammonia.[5] |

Data is generalized from multiple studies on L-glutamine deprivation and the established metabolic inertness of D-glutamine.[1][8]

Signaling Pathways

L-glutamine metabolism is intricately linked to key signaling pathways that control cell growth and proliferation, notably the mTOR and c-Myc pathways. D-glutamine does not participate in these signaling cascades.

L-Glutamine and the mTOR Pathway

The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism. L-glutamine activates mTORC1, promoting anabolic processes. This occurs through both Rag GTPase-dependent and -independent mechanisms. Glutaminolysis, the conversion of L-glutamine to α-ketoglutarate, is a key step in mTORC1 activation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Glutamine: Metabolism and Immune Function, Supplementation and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MYC Rules: Leading Glutamine Metabolism toward a Distinct Cancer Cell Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Influence of reduced concentration of L-glutamine on growth and viability of cells in monolayer, in spheroids, and in experimental tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mjas.analis.com.my [mjas.analis.com.my]

- 10. researchgate.net [researchgate.net]

- 11. Protective effect of glutamine on endothelial cell ATP in oxidant injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Enzymatic synthesis of D-Glutamine

An In-depth Technical Guide on the Enzymatic Synthesis of D-Glutamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Glutamine is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of various pharmaceuticals and bioactive compounds. Traditional chemical synthesis methods for D-amino acids often involve harsh reaction conditions, expensive chiral catalysts, and the generation of significant waste streams. Enzymatic synthesis offers a green, highly selective, and efficient alternative. This technical guide provides a comprehensive overview of the core enzymatic strategies for D-Glutamine production, focusing on detailed methodologies, quantitative data, and reaction pathways.

Core Enzymatic Strategies

The primary routes for enzymatic D-Glutamine synthesis involve two main approaches: stereoselective synthesis from a prochiral precursor and resolution of a racemic mixture.

-

Stereoselective Synthesis via Transamination: This is the most direct and atom-economical approach. It utilizes a D-amino acid aminotransferase (DAAT) to catalyze the transfer of an amino group to the α-keto acid precursor of D-Glutamine, which is α-ketoglutaramate.

-

Kinetic Resolution of Racemic Mixtures: This method involves the use of an enantioselective enzyme that acts on only one enantiomer in a D,L-glutamine mixture. For example, an L-specific enzyme can be used to selectively remove L-Glutamine, leaving the desired D-Glutamine.

Strategy 1: Stereoselective Synthesis using D-Amino Acid Aminotransferase (DAAT)

This elegant strategy hinges on the stereoselective amination of α-ketoglutaramate using a D-amino acid as the amino donor, catalyzed by a D-amino acid aminotransferase (DAAT, EC 2.6.1.21).[1][2]

Reaction Pathway

The core reaction involves the pyridoxal-5'-phosphate (PLP)-dependent DAAT enzyme, which facilitates a "ping-pong" mechanism.[3] In the first half-reaction, the amino group from a D-amino donor (e.g., D-Alanine) is transferred to the PLP cofactor, releasing an α-keto acid (pyruvate) and forming the pyridoxamine phosphate (PMP) intermediate. In the second half-reaction, the amino group from PMP is transferred to the acceptor, α-ketoglutaramate, to produce D-Glutamine and regenerate the PLP-enzyme complex.

Enzyme Selection and Characteristics

DAATs are found in various bacteria, with enzymes from Bacillus species being particularly well-characterized and utilized for biocatalysis.[1] The choice of DAAT is critical, as its substrate specificity will determine the efficiency of the reaction with α-ketoglutaramate.

Table 1: Properties of Representative D-Amino Acid Aminotransferases

| Enzyme Source | Optimal pH | Optimal Temp. (°C) | Key Substrates | Reference |

|---|---|---|---|---|

| Bacillus sp. YM-1 | 8.5 - 9.0 | 60 | D-Ala, D-Glu, α-Ketoglutarate | [1] |

| Bacillus sphaericus | ~8.0 | 50-60 | D-Ala, D-Asp, α-Ketoglutarate | [1] |

| Aminobacterium colombiense | 8.5 - 9.0 | 60 | D-Ala, D-Glu, D-Asp, D-Orn | [1] |

| Geobacillus toebii SK1 | ~8.5 | 65 | Broad (D-Ala, D-Glu, etc.) |[1] |

Synthesis of the Precursor: α-Ketoglutaramate

A key challenge is the availability of the substrate α-ketoglutaramate (KGM). It can be synthesized via a coupled enzymatic reaction using L-glutamine transaminase (GT, a.k.a. glutamine-keto acid aminotransferase) which transfers the amino group from L-Glutamine to an α-keto acid acceptor (e.g., pyruvate), yielding KGM and a new L-amino acid (e.g., L-Alanine).[4][5]

Experimental Protocol: In Vitro Synthesis of D-Glutamine

This protocol describes a coupled two-enzyme system for the synthesis of D-Glutamine from L-Glutamine and D-Alanine.

-

Enzyme Preparation:

-

Express recombinant L-Glutamine Transaminase (GT) and D-Amino Acid Aminotransferase (DAAT) in E. coli BL21(DE3).

-

Purify the enzymes using Ni-NTA affinity chromatography.

-

Determine protein concentration via Bradford assay and enzyme activity using standard assays.

-

-

Reaction Mixture:

-

Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 8.0).

-

Add substrates to the following final concentrations:

-

L-Glutamine: 100 mM

-

Pyruvate: 120 mM

-

D-Alanine: 120 mM

-

-

Add PLP cofactor to a final concentration of 0.1 mM.

-

Add purified GT (e.g., 10 U/mL) and DAAT (e.g., 20 U/mL).

-

-

Reaction Conditions:

-

Incubate the reaction mixture at 37-50°C with gentle agitation for 12-24 hours.

-

Monitor the reaction progress by periodically taking samples.

-

-

Analysis:

-

Stop the reaction by adding an equal volume of 1 M HCl or by heat inactivation.

-

Centrifuge the samples to remove precipitated protein.

-

Analyze the supernatant for D-Glutamine concentration using chiral HPLC or LC-MS.

-

Table 2: Representative Reaction Parameters for D-Amino Acid Synthesis

| Parameter | Value/Condition | Rationale | Reference |

|---|---|---|---|

| Substrate Conc. | 50 - 400 mM | High concentrations drive the reaction equilibrium towards the product. | [6] |

| Amino Donor | D-Alanine or D-Glutamate | Commonly used and effective amino donors for DAATs. | [1] |

| pH | 8.0 - 9.0 | Optimal range for most characterized DAAT enzymes. | [1] |

| Temperature | 30 - 60 °C | Balances enzyme activity and stability. | [1] |

| Cofactor (PLP) | 0.1 - 0.5 mM | Essential for aminotransferase activity. | [1] |

| Product Yield | >80% (general D-AAs) | High yields are achievable with optimized multi-enzyme systems. |[7] |

Strategy 2: Whole-Cell Biocatalysis

Using metabolically engineered microorganisms as whole-cell biocatalysts can improve efficiency by providing cofactor regeneration and containing the entire enzymatic cascade within a single system.[8] This approach avoids costly enzyme purification.

Workflow and Metabolic Engineering

An engineered E. coli strain can be developed to co-express the necessary enzymes (GT and DAAT). Further engineering can enhance substrate uptake and prevent product degradation.

References

- 1. To the Understanding of Catalysis by D-Amino Acid Transaminases: A Case Study of the Enzyme from Aminobacterium colombiense - PMC [pmc.ncbi.nlm.nih.gov]

- 2. D-amino-acid transaminase - Wikipedia [en.wikipedia.org]

- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 4. Frontiers | α-Ketoglutaramate—A key metabolite contributing to glutamine addiction in cancer cells [frontiersin.org]

- 5. α-Ketoglutaramate—A key metabolite contributing to glutamine addiction in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characteristics and Efficiency of Glutamine Production by Coupling of a Bacterial Glutamine Synthetase Reaction with the Alcoholic Fermentation System of Baker’s Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Metabolic engineering of Escherichia coli for efficient production of l-alanyl-l-glutamine - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of D-Glutamine in Bacterial Peptidoglycan Biosynthesis: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the critical role of D-glutamine and its precursor, L-glutamine, in the biosynthesis of bacterial peptidoglycan. Peptidoglycan is an essential component of the bacterial cell wall, providing structural integrity and resistance to osmotic stress. The incorporation of D-amino acids, particularly D-glutamate derived from glutamine, is a hallmark of this intricate process and presents a key vulnerability for the development of novel antimicrobial agents. This document details the enzymatic pathways, presents quantitative data on key enzymes, outlines detailed experimental protocols for their study, and provides visual representations of the biochemical and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the field of antibacterial research.

Introduction

The bacterial cell wall is a complex and dynamic structure, with peptidoglycan (PG) being its primary and most essential component. This mesh-like polymer is composed of long glycan strands cross-linked by short peptides, forming a sacculus that encases the cytoplasmic membrane. The unique presence of D-amino acids, such as D-alanine and D-glutamate, in the peptide stems of peptidoglycan distinguishes it from eukaryotic structures, making the enzymes involved in their synthesis and incorporation attractive targets for antibiotics.[1][2]

L-glutamine plays a dual role in this critical pathway. It serves as an amino group donor in the initial steps of amino sugar synthesis and is the precursor for the synthesis of D-glutamate, which is a conserved component of the peptidoglycan peptide stem.[3][4][5] This guide will delve into the core enzymatic steps that convert L-glutamine into its D-isomeric form and its subsequent incorporation into the growing peptidoglycan structure. We will explore the key enzymes: GlmS, Glutamate Racemase (MurI), and MurD ligase, providing a detailed examination of their function, kinetics, and the experimental methodologies used to investigate them.

The Biochemical Pathway: From L-Glutamine to Peptidoglycan Incorporation

The journey of glutamine into the peptidoglycan structure can be dissected into three key stages:

-

Amino Sugar Synthesis: L-glutamine provides the amino group for the conversion of fructose-6-phosphate to glucosamine-6-phosphate, a foundational step in the synthesis of the UDP-N-acetylglucosamine (UDP-GlcNAc) precursor.[3][5][6]

-

D-Glutamate Synthesis: L-glutamate is converted to its stereoisomer, D-glutamate, by the enzyme glutamate racemase (MurI).[4][7] This cofactor-independent enzyme is essential for the viability of most bacteria.[4][8]

-

Peptide Stem Elongation: The newly synthesized D-glutamate is then added to the UDP-N-acetylmuramic acid-L-alanine (UDP-MurNAc-L-Ala) intermediate by the ATP-dependent MurD ligase.[3][9]

In some Gram-positive bacteria, the D-glutamate residue is further modified by amidation to iso-D-glutamine by the MurT/GatD complex, a crucial step for subsequent cross-linking of the peptidoglycan.[10][11][12]

Key Enzymes and Their Roles

-

GlmS (L-glutamine:fructose-6-phosphate amidotransferase): This enzyme catalyzes the first committed step in hexosamine biosynthesis, transferring the amide group from L-glutamine to fructose-6-phosphate to produce glucosamine-6-phosphate and L-glutamate.[3][5][6]

-

Glutamate Racemase (MurI): A cofactor-independent racemase that catalyzes the stereoinversion of L-glutamate to D-glutamate.[4][7] Its activity is crucial for providing the necessary D-glutamate for peptidoglycan synthesis.

-

MurD (UDP-MurNAc-L-alanine:D-glutamate ligase): An ATP-dependent ligase that adds D-glutamate to the C-terminus of the L-alanine residue of the UDP-MurNAc-L-Ala precursor.[3][9]

-

MurT/GatD Amidotransferase Complex: In certain bacteria, this complex is responsible for the amidation of the α-carboxylate of D-glutamate in the peptidoglycan precursor to form iso-D-glutamine, utilizing L-glutamine as the ammonia donor.[10][11][12]

Quantitative Data

The kinetic parameters of the key enzymes involved in D-glutamine metabolism for peptidoglycan biosynthesis are critical for understanding their efficiency and for the design of potent inhibitors. The following tables summarize the available quantitative data for Glutamate Racemase (MurI) and MurD ligase from various bacterial species.

Table 1: Kinetic Parameters of Glutamate Racemase (MurI)

| Bacterial Species | Direction | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) | Reference |

| Bacillus anthracis RacE1 | L → D | 8.0 | 17.7 | 2.2 | [7] |

| D → L | 0.9 | 3.9 | 4.3 | [7] | |

| Bacillus anthracis RacE2 | L → D | 3.7 | 38 | 10.3 | [7] |

| D → L | 0.2 | 1.6 | 8.0 | [7] | |

| Fusobacterium nucleatum | L → D | 1.04 ± 0.07 | 17.4 ± 0.8 | 16.7 | [13] |

| D → L | 1.7 ± 0.1 | 26 ± 1 | 15.3 | [13] | |

| Streptococcus mutans UA159 | L → D | 0.8077 ± 0.5081 | 0.0378 ± 0.0056 | 0.0468 ± 0.0176 | [14] |

| D → L | 0.3631 ± 0.3205 | 0.0306 ± 0.0065 | 0.0844 ± 0.0128 | [14] |

Table 2: Kinetic Parameters of MurD Ligase

| Bacterial Species | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |

| Escherichia coli | UDP-MurNAc-L-Ala | 10 | - | [9] |

| Haemophilus influenzae | UDP-MurNAc-L-Ala | ~30 | - | [9] |

| Staphylococcus aureus | UDP-MurNAc-L-Ala | >1000 | - | [9] |

| Enterococcus faecalis | UDP-MurNAc-L-Ala | >1000 | - | [9] |

Note: Comprehensive kinetic data for MurD ligase is less consistently reported in the literature compared to glutamate racemase. The values for S. aureus and E. faecalis indicate a much lower affinity for the substrate compared to the gram-negative counterparts under the tested conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of D-glutamine in peptidoglycan biosynthesis.

Cloning, Overexpression, and Purification of Recombinant His-tagged Glutamate Racemase (MurI)

This protocol describes the production of purified MurI for subsequent enzymatic assays and structural studies.

4.1.1. Cloning of the murI Gene

-

Primer Design: Design forward and reverse primers for the amplification of the murI gene from the genomic DNA of the target bacterium. Incorporate restriction sites (e.g., NdeI and XhoI) compatible with a His-tag expression vector (e.g., pET-28a).

-

PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the murI gene.

-

Vector and Insert Digestion: Digest both the PCR product and the expression vector with the chosen restriction enzymes.

-

Ligation: Ligate the digested murI gene into the linearized expression vector using T4 DNA ligase.

-

Transformation: Transform the ligation mixture into a suitable E. coli cloning strain (e.g., DH5α).

-

Verification: Select transformants on appropriate antibiotic-containing medium and verify the correct insertion by colony PCR, restriction digestion, and DNA sequencing.

4.1.2. Overexpression of MurI

-

Transformation: Transform the verified expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Culture Growth: Inoculate a starter culture and grow overnight. Use the starter culture to inoculate a larger volume of Luria-Bertani (LB) medium containing the appropriate antibiotic. Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight to enhance protein solubility.

-

Cell Harvest: Harvest the cells by centrifugation.

4.1.3. Purification of His-tagged MurI

-

Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication or using a French press.

-

Clarification: Centrifuge the lysate to pellet cell debris.

-

Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Washing: Wash the column with several column volumes of wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged MurI protein with an elution buffer containing a high concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).

-

Purity Analysis: Analyze the purity of the eluted fractions by SDS-PAGE. Pool the pure fractions and dialyze against a suitable storage buffer.

Glutamate Racemase Activity Assay (Coupled-Enzyme Assay)

This assay measures the conversion of D-glutamate to L-glutamate by coupling the reaction to L-glutamate dehydrogenase, which oxidizes L-glutamate and reduces NAD+ to NADH. The increase in NADH is monitored spectrophotometrically at 340 nm.

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0

-

D-Glutamate solution (substrate)

-

NAD+ solution

-

ADP solution (activator of some glutamate dehydrogenases)

-

L-glutamate dehydrogenase (from bovine liver)

-

Diaphorase (optional, for signal amplification with a tetrazolium salt)

-

INT (iodonitrotetrazolium chloride) (optional)

-

Purified Glutamate Racemase (MurI)

Procedure:

-

Prepare a reaction mixture in a cuvette containing assay buffer, NAD+, ADP, and L-glutamate dehydrogenase (and diaphorase/INT if used).

-

Add varying concentrations of the D-glutamate substrate.

-

Initiate the reaction by adding a known amount of purified MurI.

-

Immediately monitor the increase in absorbance at 340 nm (for NADH) or at the appropriate wavelength for the reduced tetrazolium salt over time using a spectrophotometer.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

-

Determine the kinetic parameters (Km and Vmax) by fitting the initial velocity data at different substrate concentrations to the Michaelis-Menten equation.

MurD Ligase Activity Assay

This assay measures the ATP-dependent ligation of D-glutamate to UDP-MurNAc-L-alanine by quantifying the production of ADP or inorganic phosphate.

4.3.1. ADP-Glo™ Kinase Assay (Promega) This commercial assay measures ADP production through a two-step luciferase-based reaction.

Reagents:

-

MurD assay buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM β-mercaptoethanol)

-

UDP-MurNAc-L-alanine

-

D-Glutamate

-

ATP

-

Purified MurD ligase

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

Procedure:

-

Set up the MurD reaction in a 96-well plate containing MurD assay buffer, UDP-MurNAc-L-alanine, D-glutamate, and ATP.

-

Initiate the reaction by adding purified MurD ligase.

-

Incubate at the optimal temperature for a defined period.

-

Stop the enzymatic reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

-

Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used by luciferase to produce light.

-

Measure the luminescence using a plate reader. The light output is proportional to the ADP concentration.

Quantitative Analysis of Peptidoglycan Composition by HPLC

This method allows for the detailed analysis of the muropeptide composition of bacterial cell walls.

Procedure:

-

Sacculi Isolation: Grow bacterial cells to the desired growth phase and harvest by centrifugation. Resuspend the pellet in ice-cold water and add dropwise to boiling SDS solution to lyse the cells and solubilize membranes. The insoluble peptidoglycan sacculi are then collected by ultracentrifugation.

-

Enzymatic Digestion: Wash the sacculi extensively to remove SDS. Digest the purified sacculi with a muramidase (e.g., cellosyl or mutanolysin) to break the glycan backbone and release soluble muropeptides.

-

Reduction of Muropeptides: Reduce the MurNAc residues at the reducing end of the muropeptides to muramitol with sodium borohydride to prevent anomer separation during chromatography.

-

HPLC Separation:

-

Column: Use a reverse-phase C18 column.

-

Mobile Phase A: 50 mM sodium phosphate, pH 4.35.

-

Mobile Phase B: 75 mM sodium phosphate, pH 4.95, containing 15% methanol.

-

Gradient: Apply a linear gradient from mobile phase A to mobile phase B over a specified time (e.g., 120 minutes) at a constant flow rate.

-

Detection: Monitor the elution of muropeptides by UV absorbance at 205 nm.

-

-

Data Analysis: Identify and quantify the different muropeptide species by comparing their retention times to known standards and integrating the peak areas.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows described in this guide.

Biochemical Pathway of D-Glutamate Incorporation into Peptidoglycan

Experimental Workflow for MurI Characterization

Logical Relationship of Key Enzymes in Peptidoglycan Precursor Synthesis

Conclusion and Future Directions

The biosynthesis of peptidoglycan is a highly coordinated and essential process for bacterial survival. The multifaceted role of glutamine, from an amino group donor to the precursor of the D-glutamate component of the peptide stem, underscores its central importance. The enzymes involved in the synthesis and incorporation of D-glutamate, particularly glutamate racemase (MurI) and MurD ligase, are validated and promising targets for the development of novel antibacterial therapeutics. Their absence in eukaryotes offers a clear therapeutic window.

The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate further research in this area. Future efforts should focus on:

-

High-throughput screening of compound libraries against MurI and MurD to identify novel inhibitors.

-

Structure-based drug design to optimize lead compounds for increased potency and specificity.

-

Investigation of the regulatory mechanisms governing the expression and activity of these key enzymes.

-

Exploring the potential for combination therapies that target multiple steps in the peptidoglycan biosynthesis pathway.

A deeper understanding of the role of D-glutamine in peptidoglycan biosynthesis will undoubtedly pave the way for the development of the next generation of antibiotics to combat the growing threat of antimicrobial resistance.

References

- 1. iba-lifesciences.com [iba-lifesciences.com]

- 2. statalist.org [statalist.org]

- 3. home.sandiego.edu [home.sandiego.edu]

- 4. Metabolic labeling of the bacterial peptidoglycan by functionalized glucosamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. graphviz.org [graphviz.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. High-throughput, Highly Sensitive Analyses of Bacterial Morphogenesis Using Ultra Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Purification and HPLC Analysis of Cell Wall Muropeptides from Caulobacter crescentus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Imitate to illuminate: labeling of bacterial peptidoglycan with fluorescent and bio-orthogonal stem peptide-mimicking probes - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00086E [pubs.rsc.org]

- 10. Imaging the Bacterial Cell Wall Using N-Acetyl Muramic Acid-Derived Positron Emission Tomography Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sketchviz.com [sketchviz.com]

- 12. youtube.com [youtube.com]

- 13. content.abcam.com [content.abcam.com]

- 14. static.igem.org [static.igem.org]

D-Glutamine as a Non-Metabolized Isomer in Mammalian Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutamine is a critical amino acid for the proliferation and survival of mammalian cells in culture, serving as a key source of carbon and nitrogen. It exists as two stereoisomers: L-glutamine and D-glutamine. While L-glutamine is an essential component of cell culture media and is actively metabolized, D-glutamine is largely metabolically inert in mammalian systems. This is due to the high stereospecificity of the enzymes and transport systems that mediate glutamine utilization. This technical guide provides a comprehensive overview of the biological basis for the non-metabolized nature of D-glutamine in mammalian cells. It details its limited interaction with cellular machinery, presents its application as a robust negative control in research, and provides detailed experimental protocols for comparative studies.

The Dichotomy of Glutamine Isomers in Cellular Metabolism

L-glutamine is the most abundant amino acid in human plasma and is consumed at high rates by rapidly proliferating cells in vitro.[1] It plays a central role in various metabolic processes, including:

-

Energy Production: L-glutamine is a major anaplerotic substrate, replenishing the tricarboxylic acid (TCA) cycle.[2]

-

Biosynthesis: It serves as a nitrogen donor for the synthesis of nucleotides, non-essential amino acids, and hexosamines.[2][3]

-

Redox Homeostasis: The glutamate derived from L-glutamine is a precursor for the synthesis of the antioxidant glutathione (GSH).[2]

In stark contrast, D-glutamine is not significantly metabolized by mammalian cells.[4] This is because mammalian cells lack the D-amino acid racemases necessary to convert D-glutamine to its biologically active L-isomer.[4] This fundamental difference forms the basis of D-glutamine's primary utility in cell culture research as a negative control.

Cellular Uptake and Transport

The uptake of L-glutamine into mammalian cells is mediated by several sodium-dependent amino acid transporters, with Alanine-Serine-Cysteine Transporter 2 (ASCT2, also known as SLC1A5) being a primary transporter in many cancer cells.[5][6] These transport systems exhibit a high degree of stereospecificity, meaning they preferentially bind to and transport the L-isomer of amino acids.

While direct kinetic studies on D-glutamine binding to these transporters are limited, the available evidence strongly suggests that D-glutamine has a negligible affinity for these transporters.[7] Studies using radiolabeled L-glutamine have shown that its uptake is significantly higher than that of its D-isomer, indicating a lack of efficient transport of D-glutamine into the cell.[8][9]

Quantitative Effects on Cell Culture Performance

The inability of mammalian cells to metabolize D-glutamine has a direct and quantifiable impact on cell proliferation, viability, and energy metabolism when it is provided as the sole glutamine source.

Data Presentation

The following tables summarize the expected quantitative outcomes when culturing mammalian cells in media supplemented with L-glutamine, D-glutamine, or in the absence of glutamine. These are generalized values based on numerous studies, and specific results may vary depending on the cell line and culture conditions.

Table 1: Comparative Effects on Cell Proliferation and Viability

| Condition | Specific Growth Rate (µ) | Cell Viability (%) | Observations |

| L-Glutamine (2-4 mM) | Normal/High | > 90% | Supports robust cell proliferation and maintains high viability.[4][10] |

| D-Glutamine (2-4 mM) | Greatly Reduced/Halted | Decreases over time | Does not support cell proliferation; viability declines due to nutrient deprivation.[4] |

| No Glutamine | Greatly Reduced/Halted | Decreases over time | Similar to D-glutamine, leading to cell growth arrest and death.[4][11] |

Table 2: Comparative Effects on Cellular Metabolism

| Condition | Intracellular ATP Levels | Ammonia (NH₃) Production | Lactate Production |

| L-Glutamine (2-4 mM) | Normal (e.g., 2-8 mM)[12] | High (due to metabolism and degradation)[13][14] | Varies by cell line |

| D-Glutamine (2-4 mM) | Greatly Reduced | Low (primarily from non-enzymatic degradation) | Varies by cell line |

| No Glutamine | Greatly Reduced | Low | Varies by cell line |

Table 3: Stability of Glutamine Isomers in Aqueous Solution

| Isomer | Degradation Pathway | Stability at 37°C | Byproducts |

| L-Glutamine | Spontaneous cyclization | Unstable, degrades over days to weeks[1][15] | Pyroglutamic acid and ammonia[1] |

| D-Glutamine | Spontaneous cyclization | Unstable, degrades at a similar rate to L-glutamine[1] | Pyroglutamic acid and ammonia[1] |

D-Glutamine as a Negative Control

The most valuable application of D-glutamine in mammalian cell culture is as a highly specific negative control in experiments designed to investigate the metabolic and signaling functions of L-glutamine.[4] By substituting L-glutamine with an equimolar concentration of D-glutamine, researchers can effectively create a condition of L-glutamine deprivation while controlling for potential non-specific effects of amino acid presence, such as osmolarity.

Signaling Pathways

L-glutamine metabolism is intricately linked to key signaling pathways that regulate cell growth and proliferation, most notably the mTORC1 (mammalian Target of Rapamycin Complex 1) pathway.[16] L-glutamine promotes mTORC1 activation, which in turn stimulates protein synthesis, lipid synthesis, and cell growth. The inability of D-glutamine to be metabolized means it does not contribute to the activation of these signaling pathways.

Caption: L-Glutamine uptake and metabolism leading to mTORC1 activation and cell growth.

Experimental Protocols

To validate the non-metabolized nature of D-glutamine and utilize it as a negative control, the following experimental protocols can be employed.

Protocol for Comparative Cell Proliferation Assay

This protocol outlines a method to compare the effects of L-glutamine and D-glutamine on cell proliferation.

Materials:

-

Mammalian cell line of interest (e.g., HeLa, CHO, Jurkat)

-

96-well cell culture plates

-

Glutamine-free base medium (e.g., DMEM)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

L-Glutamine solution (200 mM)

-

D-Glutamine solution (200 mM)

-

Phosphate-Buffered Saline (PBS)

-

Cell proliferation assay reagent (e.g., MTT, resazurin, or a DNA-binding dye)

-

Plate reader

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density that allows for logarithmic growth over the desired time course (e.g., 2,000-5,000 cells/well). Allow cells to adhere overnight in complete medium.

-

Media Preparation: Prepare three types of experimental media using glutamine-free base medium supplemented with dFBS:

-

Control Medium: Supplement with L-glutamine to a final concentration of 2-4 mM.

-

D-Gln Medium: Supplement with D-glutamine to a final concentration of 2-4 mM.

-

Gln-Free Medium: No glutamine supplementation.

-

-

Treatment: Aspirate the seeding medium, wash the cells once with PBS, and add 100 µL of the respective experimental media to the wells.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for the desired time course (e.g., 24, 48, 72, 96 hours).

-

Proliferation Assessment: At each time point, perform the cell proliferation assay according to the manufacturer's instructions.

-

Data Analysis: Normalize the results to a time-zero reading and plot cell proliferation over time for each condition.

Caption: Workflow for a comparative cell proliferation assay.

Protocol for ¹³C-D-Glutamine Metabolic Tracing

This protocol allows for the direct tracing of the metabolic fate of D-glutamine within the cell using stable isotope labeling followed by mass spectrometry.[17][18][19]

Materials:

-

Mammalian cell line of interest

-

6-well cell culture plates

-

Glutamine-free base medium

-

[U-¹³C₅]-D-Glutamine

-

[U-¹³C₅]-L-Glutamine (for positive control)

-

Ice-cold saline

-

-80°C methanol (80%)

-

Cell scrapers

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system

Methodology:

-

Cell Culture: Culture cells to approximately 80-90% confluency in 6-well plates.

-

Media Exchange: Wash the cells twice with PBS. Replace the culture medium with glutamine-free medium containing a known concentration of [U-¹³C₅]-D-glutamine (e.g., 2 mM). In parallel, set up a positive control with [U-¹³C₅]-L-glutamine.

-

Incubation: Incubate the cells for a defined period (e.g., 1, 4, or 24 hours) to allow for potential uptake and metabolism.

-

Metabolite Extraction:

-

Rapidly aspirate the medium and wash the cells with ice-cold saline.

-

Quench metabolism and extract intracellular metabolites by adding 1 mL of -80°C methanol (80%) to each well.

-

Scrape the cells and collect the extract into a microcentrifuge tube.

-

-

Sample Preparation: Centrifuge the cell extract to pellet debris. Collect the supernatant containing the metabolites and dry it under a stream of nitrogen or using a vacuum concentrator.

-

LC-MS Analysis: Resuspend the dried metabolites in a suitable solvent and analyze by LC-MS to identify and quantify ¹³C-labeled metabolites.

-

Data Analysis: Analyze the mass isotopologue distribution of key metabolites (e.g., intracellular glutamine, glutamate, TCA cycle intermediates). It is expected that minimal to no ¹³C incorporation will be observed in downstream metabolites in the D-glutamine-treated cells.[17]

Conclusion